(Tetrahydro-3-furyl)methyl oleate
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Overview
Description
(Tetrahydro-3-furyl)methyl oleate, also known as 9-Octadecenoic acid (Z)-, (tetrahydro-3-furanyl)methyl ester, is an organic compound with the molecular formula C23H42O3 and a molecular weight of 366.58 g/mol . It is a derivative of oleic acid, where the carboxyl group is esterified with a tetrahydro-3-furylmethyl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ether and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Tetrahydro-3-furyl)methyl oleate can be synthesized through a multi-step process:
Esterification: The initial step involves the esterification of 3-hydroxybutyric acid with oleic acid under alkaline conditions to form the corresponding hydroxy ester.
Catalytic Hydrogenation: The hydroxy group is then converted to an ether group through catalytic hydrogenation, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade catalysts and reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Tetrahydro-3-furyl)methyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and peroxides.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of oxides and peroxides.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of different esters and amides.
Scientific Research Applications
(Tetrahydro-3-furyl)methyl oleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of (tetrahydro-3-furyl)methyl oleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and signaling pathways.
Pathways Involved: It modulates pathways related to lipid synthesis, oxidation, and cellular signaling, thereby exerting its effects on cellular functions.
Comparison with Similar Compounds
Methyl oleate: An ester of oleic acid with methanol.
Ethyl oleate: An ester of oleic acid with ethanol.
Butyl oleate: An ester of oleic acid with butanol.
Comparison:
Uniqueness: (Tetrahydro-3-furyl)methyl oleate is unique due to the presence of the tetrahydro-3-furyl group, which imparts distinct chemical and physical properties compared to other oleate esters.
Chemical Properties: It has different solubility, reactivity, and stability profiles compared to methyl, ethyl, and butyl oleates.
Properties
CAS No. |
150-81-2 |
---|---|
Molecular Formula |
C23H42O3 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
oxolan-3-ylmethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C23H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(24)26-21-22-18-19-25-20-22/h9-10,22H,2-8,11-21H2,1H3/b10-9+ |
InChI Key |
NSMHOFMBVBYNJX-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CCOC1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCOC1 |
150-81-2 | |
Origin of Product |
United States |
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